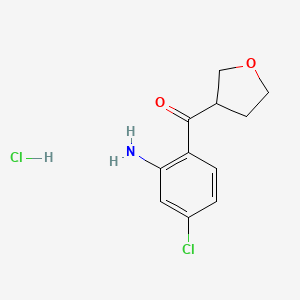

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride

Description

Properties

IUPAC Name |

(2-amino-4-chlorophenyl)-(oxolan-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7;/h1-2,5,7H,3-4,6,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLIRWUQINTMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=C(C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with oxolane-3-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride has a molecular formula of CHClNO and a molecular weight of approximately 262.13 g/mol. The compound features a chloro-substituted aniline structure combined with an oxolane ring, which enhances its reactivity and interactions with biological systems.

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its structural components allow for modifications that can lead to enhanced biological activity. For example, the presence of the chlorine atom is known to improve the intrinsic biological activity of various compounds, making it a valuable scaffold for drug discovery .

Case Study: Antimicrobial Activity

Recent studies have indicated that modifications of similar chlorinated compounds exhibit significant antimicrobial properties. For instance, compounds derived from aniline structures have been tested against various bacterial strains, demonstrating promising results .

The compound's interaction with biological systems has been a focus of research, particularly regarding its safety and efficacy in therapeutic contexts. Studies assessing its behavior in cellular environments are critical for understanding its potential applications as a drug candidate.

Interaction Studies

Research has focused on how this compound interacts with various biomolecules, providing insights into its potential therapeutic uses. These studies often evaluate:

- Cytotoxicity : Assessing the compound's effects on cell viability.

- Mechanism of Action : Understanding how it influences biological pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 5-Chloro-2-methylaniline

This analogue lacks the oxolane-carbonyl group and hydrochloride salt, instead featuring a methyl group at position 2. The absence of the carbonyl reduces polarity, likely decreasing solubility in polar solvents compared to the target compound. Its simpler structure may limit applications in complex synthesis but could enhance stability in non-aqueous environments .

(b) 5-Chloro-2-(methylsulfanyl)aniline Hydrochloride

The replacement of the oxolane-carbonyl with a methylsulfanyl group introduces sulfur, which may alter redox reactivity or metal-binding properties. The hydrochloride salt improves water solubility, similar to the target compound. The lower similarity score (0.86 vs. reference) reflects the reduced hydrogen-bonding capacity of the thioether compared to the carbonyl group .

(c) 5-Chloro-2-iodo-3-methylaniline

This compound substitutes the oxolane-carbonyl with an iodine atom and adds a methyl group at position 3. The bulky iodine increases molecular weight (267.50 g/mol) and may enhance halogen bonding interactions. However, the absence of a solubilizing group (e.g., hydrochloride) reduces aqueous compatibility compared to the target compound .

Physicochemical and Application Implications

- Solubility: The hydrochloride salt in the target compound and 5-Chloro-2-(methylsulfanyl)aniline HCl enhances water solubility compared to non-salt analogues like 5-Chloro-2-methylaniline.

Biological Activity

5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, may exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro-substituted aniline moiety and an oxolane (tetrahydrofuran) ring with a carbonyl group. This configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₂ |

| Molecular Weight | 240.69 g/mol |

| CAS Number | 1955540-44-9 |

| Solubility | Soluble in water and ethanol |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Antitumor Properties : Some derivatives of similar compounds have shown promise in cancer treatment, suggesting that further exploration of this compound could reveal antitumor activities .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, possibly enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular functions, contributing to its observed biological activities.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of chloroanilines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Anti-inflammatory Research : In vitro assays indicated that compounds similar to this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory conditions .

- Antitumor Activity : A comparative analysis with known antitumor agents revealed that certain structural modifications in compounds related to this one enhanced their cytotoxicity against cancer cell lines. This suggests that this compound may hold similar potential .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Chloro-2-(oxolane-3-carbonyl)aniline hydrochloride, and what critical parameters influence yield?

- Methodology : A multi-step synthesis is typically employed:

Nitro Reduction : Start with 5-chloro-2-nitroaniline. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

Acylation : React the resulting 5-chloro-2-aniline with oxolane-3-carbonyl chloride in anhydrous conditions (e.g., THF or DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts .

Salt Formation : Treat the free base with concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Critical Parameters :

- Temperature : Excess heat during acylation may lead to oxolane ring-opening or decomposition.

- Solvent Purity : Moisture in solvents can hydrolyze the acyl chloride intermediate, reducing yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and oxolane-carbonyl groups). For example, the aniline NH₃⁺ proton appears as a broad singlet at δ 8–10 ppm .

- HPLC/GC : Assess purity (>95% by GC with flame ionization detection, as in similar aniline derivatives) .

- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C: 49.2%, H: 4.8%, N: 6.1%, Cl: 18.1%).

- Common Contaminants : Unreacted starting materials or hydrolysis byproducts (e.g., free aniline or oxolane-3-carboxylic acid).

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

- Solubility :

- Aqueous : Highly soluble in acidic buffers (pH < 4) due to protonation of the aniline NH₂ group. Solubility decreases at neutral/alkaline pH .

- Organic : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents (e.g., hexane).

- Stability :

- pH Sensitivity : Degrades in alkaline conditions via hydrolysis of the oxolane ring or deprotonation of the aniline group .

- Light Sensitivity : Aromatic chloro derivatives are prone to photodegradation; store in amber vials .

Advanced Research Questions

Q. How does the electronic nature of the oxolane-3-carbonyl and chloro substituents affect the compound’s reactivity in electrophilic substitution reactions?

- Mechanistic Insights :

- The chloro group is electron-withdrawing (-I effect), meta-directing, reducing ring reactivity toward electrophiles.

- The oxolane-3-carbonyl group introduces steric hindrance and further electron withdrawal, favoring substitution at the para position relative to the aniline NH₂ group.

Q. What analytical methods resolve contradictions in reported purity data for this compound?

- Case Study : Discrepancies between HPLC (>98%) and GC (>97%) purity values may arise from volatile impurities undetected by HPLC.

- Resolution :

TGA-MS : Identify low-molecular-weight contaminants (e.g., residual solvents).

Ion Chromatography : Detect inorganic salts (e.g., excess HCl) .

Q. What computational approaches model the compound’s electronic structure and predict its interactions with biological targets?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on H-bonding with the aniline NH₃⁺ and carbonyl groups .

Q. How can researchers assess the compound’s stability under varying thermal and oxidative conditions?

- Protocol :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min up to 400°C. Expect decomposition >200°C due to cleavage of the oxolane ring.

- Oxidative Stability : Expose to H₂O₂ (3% v/v) in buffer (pH 7.4) at 37°C. Monitor degradation via UV-Vis at λ = 280 nm (aromatic absorption) .

Q. What reaction mechanisms explain the compound’s behavior in reductive or acidic environments?

- Reductive Conditions :

- Catalytic Hydrogenation : The chloro group may resist reduction, but the oxolane ring could open under high H₂ pressure, forming a diol intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.